

Application Notes and Protocols for ^{111}In -PSMA-Trillium Surrogate Imaging

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Compound of Interest

Compound Name: PSMA-trillium

Cat. No.: B15610312

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Introduction

^{111}In -**PSMA-Trillium** is a cutting-edge radiopharmaceutical designed for single-photon emission computed tomography (SPECT) imaging of prostate-specific membrane antigen (PSMA) expressing tissues. Developed by Ratio Therapeutics and now under Bayer as BAY 3563254, this agent serves as an imaging surrogate for its therapeutic counterpart, ^{225}Ac -**PSMA-Trillium**. [1][2][3] The compound consists of three key components: a high-affinity small molecule that targets PSMA, the innovative Trillium™ platform which modulates pharmacokinetics through reversible binding to albumin, and the Macropa™ chelator for stable radiolabeling with Indium-111. [2][4] The Trillium™ technology is designed to enhance tumor uptake and retention while reducing clearance through healthy tissues, potentially minimizing side effects. [4][5]

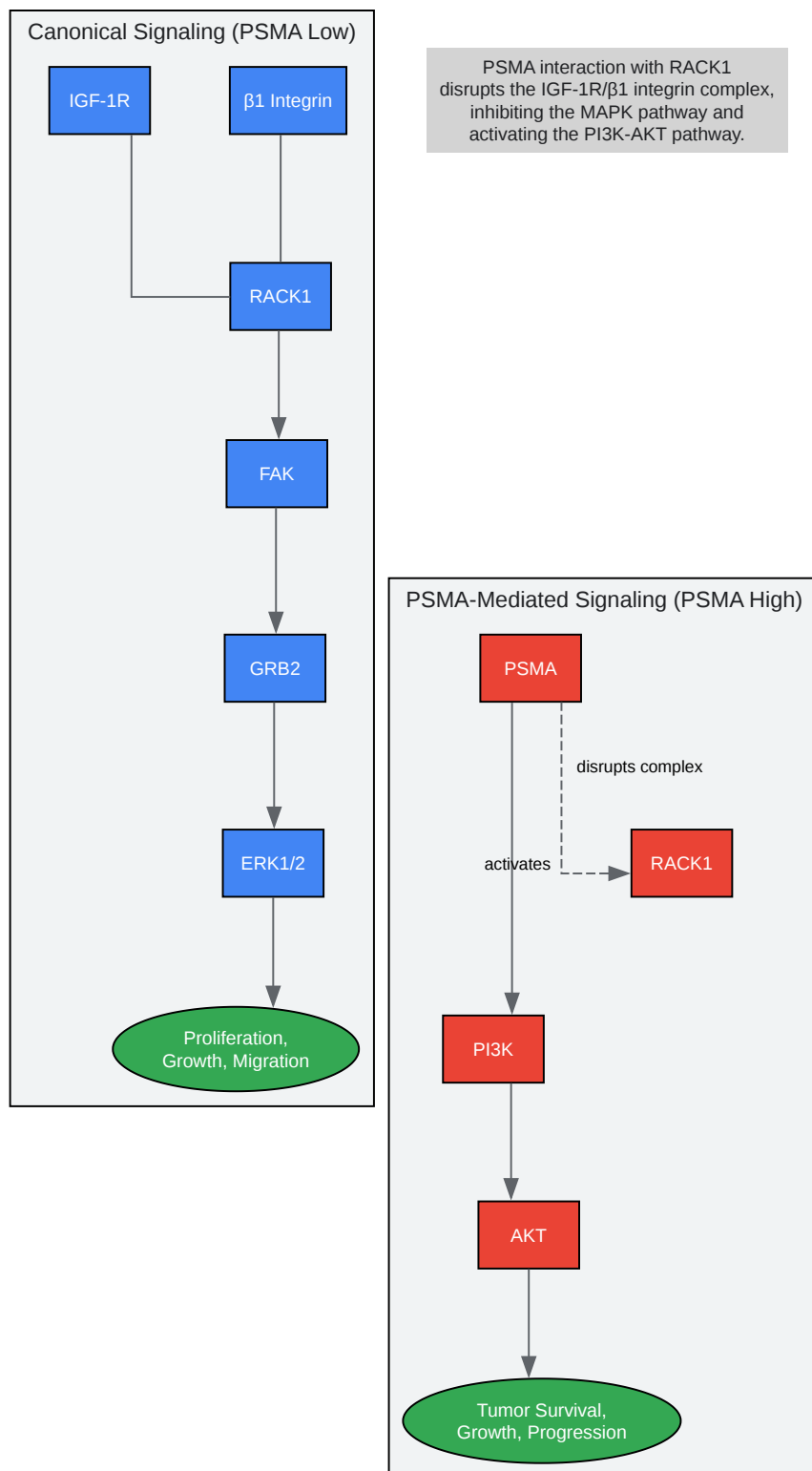
These application notes provide detailed protocols for the radiolabeling, in vitro characterization, and in vivo imaging of ^{111}In -**PSMA-Trillium**, intended to guide researchers in the pre-clinical evaluation of this and similar PSMA-targeting radiopharmaceuticals.

PSMA Signaling Pathway

Prostate-specific membrane antigen (PSMA) is not merely a biomarker but an active participant in prostate cancer progression. Its expression is correlated with a shift in cellular signaling from the less aggressive mitogen-activated protein kinase (MAPK) pathway to the pro-survival phosphatidylinositol 3-kinase (PI3K)-AKT pathway. [6][7][8][9] PSMA interacts with the

scaffolding protein RACK1, disrupting the complex between β 1 integrin and the type 1 insulin-like growth factor receptor (IGF-1R). This disruption inhibits the canonical MAPK-ERK1/2 signaling and promotes the activation of the PI3K-AKT pathway, thereby driving tumor growth, survival, and progression.[6][7][8] The enzymatic activity of PSMA, which involves the cleavage of glutamate from substrates, can also independently activate AKT signaling.[10] Understanding this pathway is crucial for interpreting the biological consequences of targeting PSMA with agents like ^{111}In -**PSMA-Trillium**.

PSMA-Mediated Signaling Pathway Shift

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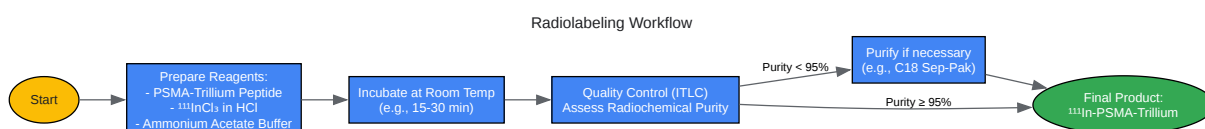
Caption: PSMA redirects signaling from the MAPK to the PI3K-AKT pathway.

Experimental Protocols

Radiolabeling of PSMA-Trillium with Indium-111

This protocol describes the chelation of Indium-111 by the Macropa chelator conjugated to the **PSMA-Trillium** peptide.

Workflow:



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Caption: Workflow for ^{111}In -**PSMA-Trillium** radiolabeling.

Materials:

- **PSMA-Trillium** peptide solution (concentration to be determined based on desired specific activity)
- $^{111}\text{InCl}_3$ in 0.05 M HCl
- Ammonium acetate buffer (0.2 M, pH 5.5)
- Sterile, pyrogen-free reaction vial
- Instant thin-layer chromatography (ITLC) strips
- Mobile phase for ITLC (e.g., 50 mM DTPA)
- Radio-TLC scanner or gamma counter

Procedure:

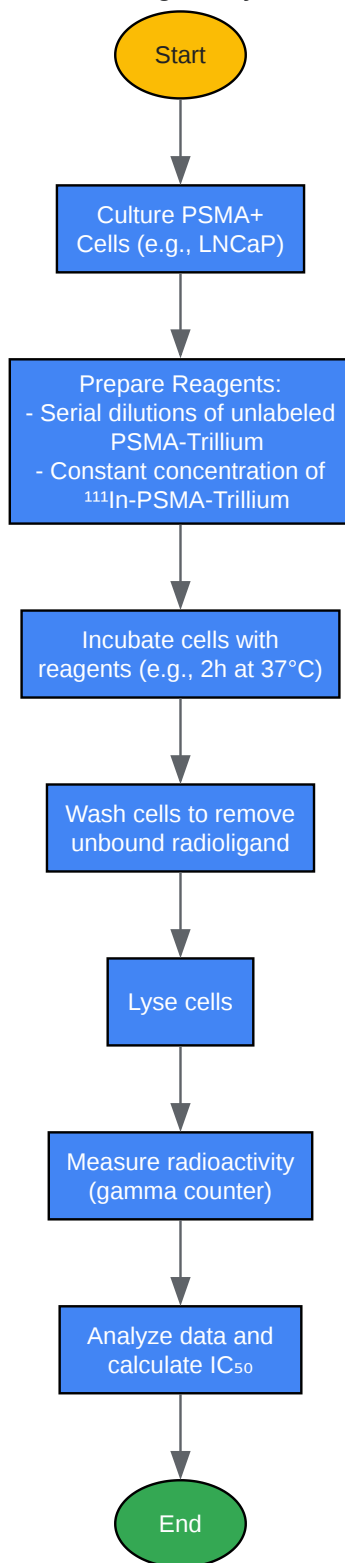
- In a sterile reaction vial, add a predetermined amount of **PSMA-Trillium** peptide.
- Add ammonium acetate buffer to adjust the pH to approximately 5.5.
- Add the desired activity of $^{111}\text{InCl}_3$ to the vial.
- Gently mix and incubate at room temperature for 15-30 minutes.[\[11\]](#)
- Perform quality control by spotting a small aliquot of the reaction mixture onto an ITLC strip.
- Develop the strip using the appropriate mobile phase.
- Analyze the strip using a radio-TLC scanner to determine the radiochemical purity. The ^{111}In -**PSMA-Trillium** should remain at the origin, while free ^{111}In will migrate with the solvent front.
- A radiochemical purity of $\geq 95\%$ is generally considered acceptable for preclinical studies.[\[11\]](#)
If purity is below this threshold, purification using a C18 Sep-Pak cartridge may be necessary.

In Vitro Competitive Binding Affinity Assay

This protocol determines the half-maximal inhibitory concentration (IC_{50}) of **PSMA-Trillium**, which is a measure of its binding affinity to PSMA-expressing cells.[\[12\]](#)

Workflow:

In Vitro Binding Assay Workflow



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Caption: Workflow for determining the IC₅₀ of **PSMA-Trillium**.

Materials:

- PSMA-expressing cells (e.g., LNCaP)
- Cell culture medium (e.g., RPMI-1640) and supplements
- 12-well cell culture plates
- Unlabeled **PSMA-Trillium**
- ¹¹¹In-**PSMA-Trillium**
- Binding buffer (e.g., RPMI-1640 with 0.25% bovine serum albumin)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., 1 M NaOH)
- Gamma counter

Procedure:

- Seed LNCaP cells in 12-well plates and culture until they reach approximately 80-90% confluency.[\[13\]](#)
- Prepare serial dilutions of unlabeled **PSMA-Trillium** in binding buffer, ranging from 10⁻¹² to 10⁻⁶ M.[\[12\]](#)
- On the day of the assay, wash the cells twice with ice-cold PBS.
- Add binding buffer to each well.
- For total binding, add a constant, low concentration of ¹¹¹In-**PSMA-Trillium**.
- For non-specific binding, add the ¹¹¹In-**PSMA-Trillium** along with a high concentration of unlabeled **PSMA-Trillium** (e.g., 10 μM).[\[12\]](#)
- For the competition curve, add the ¹¹¹In-**PSMA-Trillium** and the various concentrations of serially diluted unlabeled **PSMA-Trillium** to the respective wells.

- Incubate the plates for 2 hours at 37°C in a humidified incubator.[13]
- Terminate the binding by aspirating the medium and washing the cells three times with ice-cold PBS.[12]
- Lyse the cells by adding 1 M NaOH to each well and transfer the lysate to counting tubes. [13]
- Measure the radioactivity in each tube using a gamma counter.
- Calculate the percentage of specific binding at each concentration of the unlabeled competitor and determine the IC₅₀ value by non-linear regression analysis.

Quantitative Data Summary: Binding Affinity

Compound	Cell Line	IC ₅₀ (nM)	Reference
Representative High-Affinity PSMA Ligand	LNCaP	1.7 ± 0.3	[13]
Representative High-Affinity PSMA Ligand	LNCaP	3.0	[14]
Representative High-Affinity PSMA Ligand	LNCaP	0.81	[15]

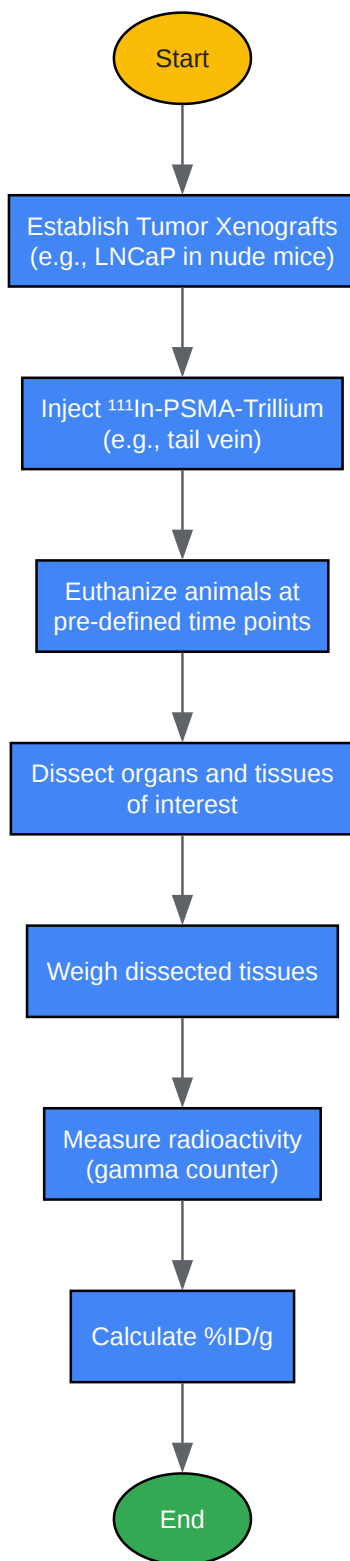
Note: Specific IC₅₀ values for **PSMA-Trillium** are proprietary. The table provides representative data for other high-affinity PSMA ligands to indicate the expected range.

In Vivo Biodistribution Studies

This protocol outlines the procedure for assessing the distribution, uptake, and clearance of ¹¹¹In-**PSMA-Trillium** in a tumor-bearing animal model.[16][17]

Workflow:

In Vivo Biodistribution Workflow



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Caption: Workflow for in vivo biodistribution studies.

Materials:

- Tumor-bearing rodents (e.g., male nude mice with LNCaP xenografts)
- ¹¹¹In-**PSMA-Trillium** solution
- Anesthetic agent
- Dissection tools
- Scales for weighing organs
- Gamma counter

Procedure:

- Inject a known amount of ¹¹¹In-**PSMA-Trillium** (e.g., 1-5 MBq in 100-200 µL) into the tail vein of each animal.
- At predetermined time points post-injection (e.g., 1, 4, 24, 48, and 96 hours), euthanize a cohort of animals (typically 3-5 per time point).
- Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).
- Weigh each tissue sample.
- Measure the radioactivity in each sample, along with standards of the injected dose, using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

Quantitative Data Summary: Biodistribution

Organ	1 h p.i. (%ID/g)	24 h p.i. (%ID/g)	96 h p.i. (%ID/g)
Blood	High	Moderate	Low
Tumor	High	Very High	High
Kidneys	High	Moderate	Low
Liver	Moderate	Low	Very Low
Salivary Glands	Moderate	Low	Very Low
Muscle	Low	Very Low	Very Low

Note: This table presents expected trends for an albumin-binding PSMA ligand like ¹¹¹In-**PSMA-Trillium**, characterized by high and prolonged tumor uptake and faster clearance from non-target organs compared to the tumor.[\[5\]](#) Specific quantitative data is not publicly available.

SPECT/CT Imaging Protocol

This protocol provides a general framework for acquiring SPECT/CT images of animals injected with ¹¹¹In-**PSMA-Trillium**.[\[18\]](#)[\[19\]](#)

Materials:

- SPECT/CT scanner suitable for small animal imaging
- Anesthetized animal previously injected with ¹¹¹In-**PSMA-Trillium**
- Animal monitoring equipment

Procedure:

- Anesthetize the animal at the desired imaging time point.
- Position the animal on the scanner bed.
- Acquire SPECT images using appropriate energy windows for Indium-111 (e.g., 171 keV and 245 keV).[\[20\]](#)

- Acquisition parameters should be optimized for the specific system but may include a 128x128 matrix, multiple projections (e.g., 60-120) over 360°, and an acquisition time of 20-30 minutes.
- Immediately following the SPECT acquisition, acquire a CT scan for anatomical co-registration and attenuation correction.
- Reconstruct the SPECT data using an appropriate algorithm (e.g., OSEM) and co-register with the CT images.
- Analyze the fused images to visualize the biodistribution of ¹¹¹In-**PSMA-Trillium**.

Conclusion

The protocols and data presented provide a comprehensive guide for the preclinical evaluation of ¹¹¹In-**PSMA-Trillium**. The unique properties conferred by the Trillium™ platform suggest a promising agent for high-contrast imaging of PSMA-positive tumors. Adherence to standardized protocols is essential for generating reproducible and comparable data, which is critical for the advancement of novel radiopharmaceuticals from the laboratory to clinical application.

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